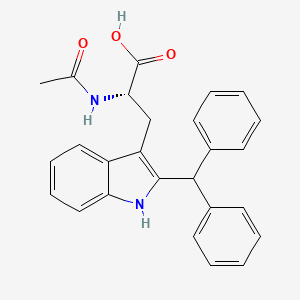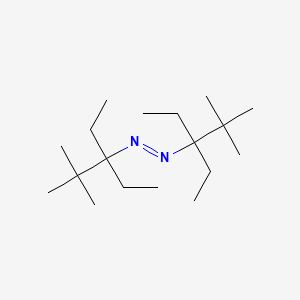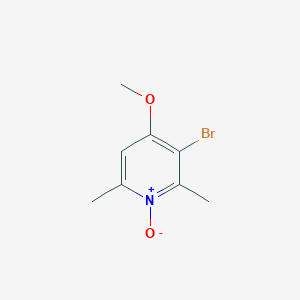
4-(Chlorocarbonyl)phenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl heptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl heptanoate typically involves the esterification of 4-(Chlorocarbonyl)benzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chlorocarbonyl)phenyl heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl heptanoate.
Applications De Recherche Scientifique
Chemistry: 4-(Chlorocarbonyl)phenyl heptanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound can be utilized in the production of polymers and resins. Its reactivity makes it suitable for incorporation into materials that require specific functional groups for cross-linking or other chemical modifications.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptanoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and functional groups.
Molecular Targets and Pathways: In biological systems, the ester bond in this compound can be hydrolyzed by esterases, releasing the corresponding acids. These acids can then interact with cellular targets, potentially influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
4-(Chlorocarbonyl)benzoic acid: Similar structure but lacks the heptanoate chain.
4-(Hydroxymethyl)phenyl heptanoate: Similar structure but with a hydroxyl group instead of a chlorocarbonyl group.
4-(Methoxycarbonyl)phenyl heptanoate: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness: 4-(Chlorocarbonyl)phenyl heptanoate is unique due to the presence of both a chlorocarbonyl group and a heptanoate chain. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
54963-71-2 |
|---|---|
Formule moléculaire |
C14H17ClO3 |
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) heptanoate |
InChI |
InChI=1S/C14H17ClO3/c1-2-3-4-5-6-13(16)18-12-9-7-11(8-10-12)14(15)17/h7-10H,2-6H2,1H3 |
Clé InChI |
SSYVIRDHEJGVCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


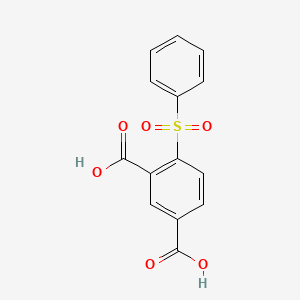
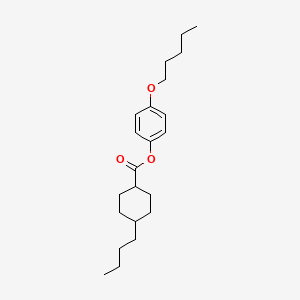
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
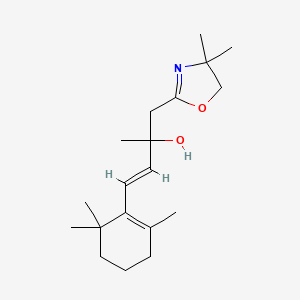


![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)

